molecular formula C9H14N6O2 B3346849 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 124732-29-2

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B3346849
CAS No.: 124732-29-2
M. Wt: 238.25 g/mol
InChI Key: XDMCGIKCFBFDIW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core structure, a common scaffold in pharmaceuticals, which is functionalized with a 4-methylpiperazine group and a nitro substituent. This specific architecture is found in compounds investigated for various biological activities. Related pyrimidine-piperazine hybrids have demonstrated significant potential as inhibitors of protein kinases, which are key targets in oncology and the treatment of parasitic diseases . For instance, structurally similar aminoquinoline-pyrimidine hybrids incorporating a piperazine linker have shown potent in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , highlighting the value of this chemotype in developing new antimalarial agents . Furthermore, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as effective inhibitors of cyclin-dependent kinases (CDKs) like CDK2 and CDK9, and have displayed significant antiproliferative effects in tumor cell lines . The nitro and amine groups on the pyrimidine ring offer handles for further chemical modification, making this compound a versatile intermediate or a lead structure for the synthesis and optimization of new bioactive molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-13-2-4-14(5-3-13)9-11-6-7(15(16)17)8(10)12-9/h6H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCGIKCFBFDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577446
Record name 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124732-29-2
Record name 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-5-aminopyrimidin-4-amine.

    Oxidation: Formation of oxidized nitrogen species.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares the substituent patterns of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine with structurally related compounds from patent literature and synthetic protocols:

Compound Name (Example) Position 2 Position 4 Position 5 Position 6
This compound 4-Methylpiperazin-1-yl Amine Nitro
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Amine 4-Methylpiperazin-1-yl
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine 4-Methanesulfonyl-phenyl Nitro 4-(3-propyl-oxadiazolyl)piperidin-1-yl

Key Observations :

  • Positional Variability : The target compound’s methylpiperazine at position 2 distinguishes it from analogs like 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine, where the substituent occupies position 5. This positional shift may alter electronic distribution and steric interactions.
  • Functional Group Diversity : The nitro group at position 5 is conserved in some analogs (e.g., the compound from ), but substituents at positions 4 and 6 vary significantly. For instance, methanesulfonyl-phenyl or oxadiazole-containing groups introduce distinct hydrophobicity or hydrogen-bonding capabilities.

Implications of Structural Differences

Physicochemical Properties

  • Solubility : The methylpiperazine group enhances water solubility compared to analogs with hydrophobic substituents (e.g., methanesulfonyl-phenyl).

Research Tools and Structural Analysis

Crystallographic studies of such compounds typically employ programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) .

Biological Activity

2-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₅N₅O₂ and a molecular weight of 193.25 g/mol. Its structure features a pyrimidine ring substituted with a nitro group at the 5-position and a 4-methylpiperazine moiety at the 2-position, which contributes to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound suggests interactions with various biological targets, enhancing its binding affinity and specificity. The nitro group may participate in redox reactions, which can influence its biological effects.

PropertyValue
Molecular FormulaC₉H₁₅N₅O₂
Molecular Weight193.25 g/mol
Density1.197 g/cm³
Boiling Point386.316 °C
CAS Number943757-74-2

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities , including:

  • Anti-inflammatory Properties : Studies have shown that related compounds can reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .
  • Anticancer Potential : The compound may exhibit anticancer activity, as indicated by its ability to inhibit specific cancer cell lines. For example, pteridine derivatives related to this compound have demonstrated effectiveness against various cancer types, including leukemia and solid tumors .
  • Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially reducing oxidative stress associated with various diseases .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes such as lipoxygenase (LOX), where structural modifications can significantly impact potency .
  • Receptor Modulation : Binding to specific receptors that mediate inflammatory responses and cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • In a study on pteridine derivatives, one compound demonstrated a 41% reduction in inflammation at a dosage of 0.01 mmol/kg in a rat model .
  • Another study focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications at the 4-amino group significantly enhanced LOX inhibition potency .

Q & A

Q. What experimental and computational approaches validate the compound’s proposed mechanism of action in complex biological systems?

  • Answer:
  • CRISPR Knockout: Silence putative targets (e.g., EGFR) and assess rescue of compound activity.
  • Thermal Shift Assay (TSA): Monitor protein melting temperature (ΔTm > 2°C indicates binding).
  • MD Simulations (GROMACS): Simulate ligand-protein dynamics over 100 ns to confirm stable binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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